molecular formula C16H13BrN4O3S B3602349 5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE

5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B3602349
M. Wt: 421.3 g/mol
InChI Key: TWXLIYYAFZPYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a methoxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Sulfanyl Linkage: This step involves the reaction of the brominated benzodioxole with a thiol compound to form the sulfanyl linkage.

    Tetrazole Formation: The final step involves the formation of the tetrazole ring through a cyclization reaction, often using azide compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate: This compound shares the brominated benzodioxole moiety but lacks the sulfanyl and tetrazole groups.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and are used in anticancer research.

Uniqueness

5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-1-(2-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3S/c1-22-13-5-3-2-4-12(13)21-16(18-19-20-21)25-8-10-6-14-15(7-11(10)17)24-9-23-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXLIYYAFZPYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.